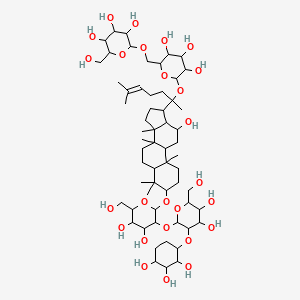

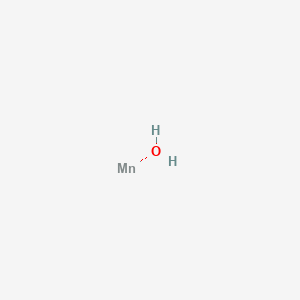

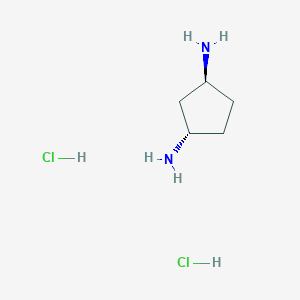

Manganese ion, 1 hydroxyl coordinated

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of manganese ion, 1 hydroxyl coordinated, can be achieved through various synthetic routes. One common method involves the in-situ oxidation of manganese sulfate solution using oxidants such as hydrogen peroxide, sodium hypochlorite, potassium permanganate, or oxygen. The choice of oxidant affects the morphology, phase composition, and surface properties of the resulting manganese oxide . For instance, using hydrogen peroxide as the oxidant results in manganese oxide particles with a diameter of about 50 nm and a specific surface area of 63.8764 m²/g .

Industrial Production Methods

In industrial settings, the preparation of this compound, often involves the use of manganese nitrate as a metal source and 5,5’-(1,2-phenylene di(methoxyl)) isophthalic acid as a ligand. The target polymer is synthesized through a solvothermal method, which is known for its simplicity and good repeatability .

Analyse Des Réactions Chimiques

Types of Reactions

Manganese ion, 1 hydroxyl coordinated, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the ligand’s polarizability, dipole moment, dissociation energy, proton affinity, and ionization energy .

Common Reagents and Conditions

Common reagents used in these reactions include water, methanol, and other ligands that can coordinate with the manganese ion. The reaction conditions, such as temperature and pH, play a crucial role in determining the reaction pathway and the stability of the resulting complexes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in proton transfer reactions involving methanol and water, the products include manganese complexes with varying coordination states and ligand fragments .

Applications De Recherche Scientifique

Manganese ion, 1 hydroxyl coordinated, has a wide range of scientific research applications:

Mécanisme D'action

The mechanism by which manganese ion, 1 hydroxyl coordinated, exerts its effects involves several molecular targets and pathways. The compound’s activity is often attributed to its ability to undergo redox reactions, which are facilitated by the coordination of the hydroxyl group. This coordination can stabilize reactive intermediates and enhance the compound’s catalytic activity . Additionally, the ligand design and choice of ancillary ligands play a crucial role in achieving the desired catalytic activity and selectivity .

Comparaison Avec Des Composés Similaires

Manganese ion, 1 hydroxyl coordinated, can be compared with other similar compounds, such as manganese(II) complexes with different ligands. These comparisons highlight the uniqueness of the hydroxyl coordination, which provides distinct chemical and physical properties. Similar compounds include manganese(II) complexes with amine nitrogen, quinoline groups, and methoxy-oxygen ligands .

Propriétés

IUPAC Name |

manganese;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mn.H2O/h;1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZDIAFGKSAYYFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[Mn] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2MnO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

72.953 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl 8-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-1-carboxylate](/img/structure/B8113251.png)

![(3aR,7aR)-N-methyloctahydrofuro[3,2-c]pyridine-3a-carboxamide](/img/structure/B8113298.png)

![N-(((1R,3aS,7aS)-octahydrofuro[3,4-c]pyridin-1-yl)methyl)pyrimidin-2-amine](/img/structure/B8113300.png)

![3-(Methoxymethyl)-2-pyrimidin-2-yl-2,8-diazaspiro[4.5]decane](/img/structure/B8113306.png)

![4-(2-(Piperidin-4-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-yl)morpholine](/img/structure/B8113320.png)

![N-Cyclobutyl-1-Oxa-8-Azaspiro[4.5]Decane-3-Carboxamide](/img/structure/B8113326.png)

![4A-((Pyridin-2-Ylmethoxy)Methyl)Octahydro-2H-Pyrano[3,2-C]Pyridine](/img/structure/B8113327.png)

![Cis-Benzyl Octahydropyrrolo[3,4-D]Azepine-6(2H)-Carboxylate](/img/structure/B8113348.png)